molecular formula C14H11FO2 B6364459 4-(2-Fluoro-5-methylphenyl)benzoic acid CAS No. 1183244-35-0

4-(2-Fluoro-5-methylphenyl)benzoic acid

Cat. No.: B6364459
CAS No.: 1183244-35-0
M. Wt: 230.23 g/mol
InChI Key: AFCCQEMHDLEJCO-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol. This compound is characterized by the presence of a benzoic acid moiety substituted with a fluoro and methyl group on the phenyl ring. It is used in various scientific experiments and has applications in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-(2-Fluoro-5-methylphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalytic systems is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-5-methylphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluoro and methyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

4-(2-Fluoro-5-methylphenyl)benzoic acid is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: It is employed in the production of specialty chemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenyl ring influence its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: Similar structure but lacks the methyl group.

    4-Methylbenzoic acid: Similar structure but lacks the fluoro group.

    2-Fluoro-5-methylbenzoic acid: Similar structure but with different substitution pattern.

Uniqueness

4-(2-Fluoro-5-methylphenyl)benzoic acid is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which imparts distinct chemical and physical properties. These substitutions can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-(2-fluoro-5-methylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-2-7-13(15)12(8-9)10-3-5-11(6-4-10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCCQEMHDLEJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681124
Record name 2'-Fluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183244-35-0
Record name 2'-Fluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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